![molecular formula C22H26ClFN6O B2854857 N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179431-04-9](/img/structure/B2854857.png)
N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with fluorophenyl, isopropylphenyl, and morpholino groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with 4-isopropylaniline in the presence of a triazine precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the triazine ring. The final product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or isopropyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted triazine derivatives.
Scientific Research Applications
N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-N’-(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine
- N-(4-fluorophenyl)-N’-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Uniqueness
N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the presence of both fluorophenyl and isopropylphenyl groups, which contribute to its distinct chemical and biological properties. The morpholino group further enhances its solubility and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-N-(4-fluorophenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O.ClH/c1-15(2)16-3-7-18(8-4-16)24-20-26-21(25-19-9-5-17(23)6-10-19)28-22(27-20)29-11-13-30-14-12-29;/h3-10,15H,11-14H2,1-2H3,(H2,24,25,26,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJQTKRSPWVLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
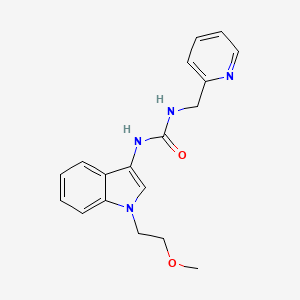
![trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B2854776.png)
![3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2854778.png)
![3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid](/img/structure/B2854779.png)
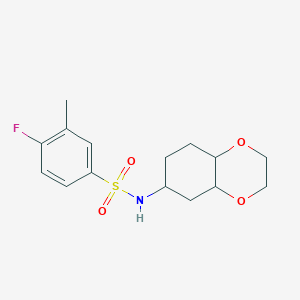
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2854783.png)
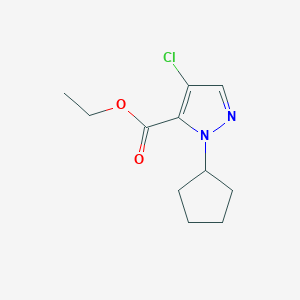
![Methyl 3-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2854787.png)
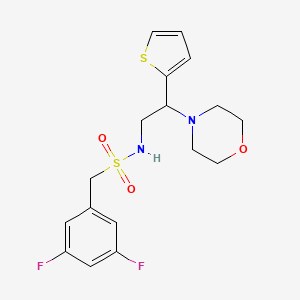
![N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2854791.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2854792.png)
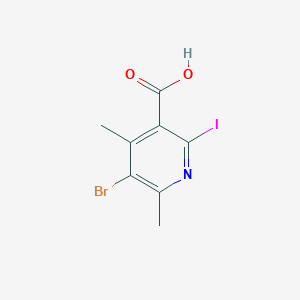
![4-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2854795.png)
![N-(1,3-benzothiazol-2-yl)-N'-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2854796.png)
